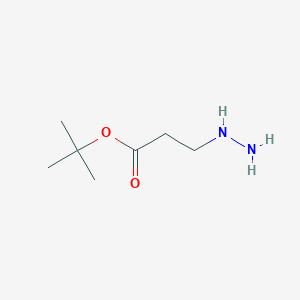

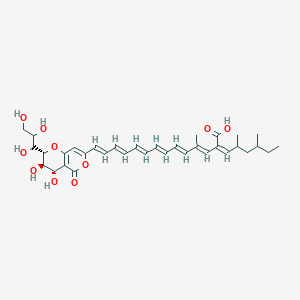

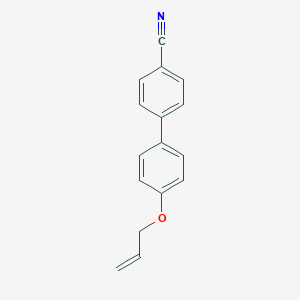

![molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8](/img/structure/B179839.png)

Imidazo[1,2-a]pyridine-3-sulfonic acid

Overview

Description

Imidazo[1,2-a]pyridine-3-sulfonic acid is a chemical compound with the CAS Number: 112581-51-8 . It has a molecular weight of 198.2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been developed over the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

The construction of imidazo[1,2-a]pyridines is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a sealed container in a dry, room temperature environment . More specific physical and chemical properties may be found in the referenced materials .

Scientific Research Applications

Synthesis and Biological Activity in Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. Although they did not show significant antisecretory activity, some compounds exhibited good cytoprotective properties (Starrett et al., 1989).

Solid-Phase Synthesis Using Sodium Benzenesulfinate : The first library of imidazo[1,2-a]pyridine derivatives on a solid support was developed using a sulfone linker strategy. This included steps like alpha-haloketone resin formation and traceless product release by oxidation-elimination (Chen, Lam & Lai, 2002).

Catalyst-Free Sulfonylmethylation in Water : An efficient protocol for direct C-3 sulfonylmethylation of imidazo[1,2-a]pyridines with glyoxylic acid and sodium sulfinates was developed, utilizing water under transition metal catalyst-free conditions (Chen et al., 2022).

Therapeutic Applications : Imidazo[1,2-a]pyridine is a potential "drug prejudice" scaffold, used in various therapeutic areas like anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic applications. It is present in various marketed drugs such as zolimidine, zolpidem, and alpidem (Deep et al., 2016).

Iron(III)-Catalyzed Direct Formylation : A novel iron(III)-catalyzed C3-formylation reaction of imidazo[1,2-a]pyridine was developed, using DMSO as both the carbonyl carbon source and solvent (Shijian, Chen & Liu, 2016).

Pharmacological Properties : The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied, with focus on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Catalytic Synthesis and Functionalization : Methods for the synthesis and functionalization of imidazo[1,2-a]pyridines have been developed, emphasizing the use of inexpensive catalysts and mild reaction conditions for pharmaceutical applications (Ravi & Adimurthy, 2017).

Anticancer Activities : Imidazo[1,2-a]pyridine has shown significant potential as an anticancer agent, inhibiting various tumor cell lines and being used in clinical trials (Goel, Luxami & Paul, 2016).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-3-sulfonic acid and its analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are the pathogens causing tuberculosis.

Mode of Action

It is known that the compound interacts with its targets, leading to significant activity against mdr-tb and xdr-tb

Biochemical Pathways

Given its anti-tb activity, it can be inferred that the compound interferes with the biochemical pathways essential for the survival and proliferation of tb-causing pathogens .

Pharmacokinetics

One of the analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting potential bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of TB-causing pathogens, leading to significant activity against MDR-TB and XDR-TB . This implies that the compound has a potent anti-TB effect.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-3-sulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound has been used in the development of covalent inhibitors, indicating its potential to interact with enzymes and proteins in a covalent manner .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of imidazo[1,2-a]pyridine have shown potent anticancer activity, indicating their ability to influence cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, which can be facilitated by various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

properties

IUPAC Name |

imidazo[1,2-a]pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKLCCPOHSRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560105 | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112581-51-8 | |

| Record name | Imidazo[1,2-a]pyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)